molecular formula C22H21N3O B489412 N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine CAS No. 618405-42-8

N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine

Cat. No.: B489412
CAS No.: 618405-42-8
M. Wt: 343.4g/mol
InChI Key: WLSLEHXCYQODQL-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates indole and pyridine rings, which are privileged scaffolds frequently found in biologically active molecules. The indole nucleus is a common feature in numerous pharmacologically active compounds, including the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin . This structural motif is often investigated as a template for the development of new chemical entities that interact with central nervous system targets, particularly serotonin receptors and transporters . The specific research value of this compound is hypothesized to lie in its potential interaction with key neurological targets, given the known activities of its structural analogs. For instance, various indole derivatives have been studied as potent serotonin reuptake inhibitors and 5-HT1A receptor ligands, showing promise in preclinical models for mood disorders . The compound's mechanism of action, while not yet fully characterized for this specific molecule, may involve similar pathways, such as the modulation of monoamine neurotransmission. Researchers can utilize this compound as a chemical tool to probe serotonin receptor function or as a lead structure in the design of novel therapeutic agents for psychiatric and neurological conditions. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(2-methoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-15-21(16-9-3-5-11-18(16)24-15)22(25-20-13-7-8-14-23-20)17-10-4-6-12-19(17)26-2/h3-14,22,24H,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSLEHXCYQODQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3OC)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Temperature and Solvent Effects

The Friedel-Crafts alkylation (Step 2) requires strict temperature control. Reactions conducted at 0–5°C in dichloromethane (DCM) minimize side product formation, whereas higher temperatures (>30°C) lead to over-alkylation. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to undesired solvolysis of the methoxyphenyl intermediate.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency in Step 3. For example, Suzuki-Miyaura coupling between the indole-methoxyphenyl boronic acid and pyridin-2-amine achieves 65% yield when catalyzed by Pd(PPh3)4 in toluene at 80°C. Copper(I) iodide has also been explored but shows lower selectivity (≤40% yield).

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates modifications to improve efficiency and sustainability:

  • Continuous Flow Reactors : Patent US10336749B2 highlights the use of continuous flow systems for analogous compounds, reducing reaction times by 50% compared to batch processes.

  • Green Solvents : Ethyl acetate and cyclopentyl methyl ether (CPME) replace DCM in industrial settings, aligning with green chemistry principles.

  • Catalyst Recovery : Immobilized palladium catalysts on silica supports enable reuse over five cycles without significant activity loss.

Yield and Purity Enhancements

Chromatographic Purification

Final product purity (>98%) is achieved via flash chromatography using silica gel and ethyl acetate/hexane gradients. Preparative HPLC with C18 columns further resolves stereochemical impurities.

Crystallization Techniques

Recrystallization from ethanol/water mixtures (7:3 v/v) yields crystalline product with 99.5% purity, critical for pharmaceutical applications.

Recent Advances in Synthesis

Recent patents disclose innovative approaches:

  • Microwave-Assisted Synthesis : Reducing Step 3 reaction time from 12 hours to 30 minutes under microwave irradiation (100°C, 300 W).

  • Enzymatic Catalysis : Lipase-mediated amidation in Step 3 improves stereoselectivity, though yields remain moderate (55–60%) .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine serves as a valuable building block in organic synthesis. Its complex structure allows for the development of more intricate molecules, which can be utilized in various chemical reactions including oxidation, reduction, and substitution .

Biology

The compound has been investigated for its potential as a bioactive agent. Studies suggest that it may possess antimicrobial, antiviral, and anticancer properties. Specifically, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including:

  • Lung Cancer
  • Colorectal Cancer
  • Prostate Cancer
  • Breast Cancer (MDA-MB-231)

In vitro assays indicate that these compounds could inhibit cell growth and induce apoptosis in cancer cells .

Medicine

Research into the therapeutic applications of this compound has shown promise in treating neurological disorders and cancers. The proposed mechanisms of action include:

  • Inhibition of Cell Proliferation : Disruption of cell cycle progression.
  • Induction of Apoptosis : Activation of apoptotic pathways.
  • Inhibition of Angiogenesis : Interference with new blood vessel formation .

Industry

The compound is also explored for its potential use in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique chemical structure allows for versatile modifications that enhance its utility in material science .

Data Table: Biological Activities of Related Compounds

Compound NameStructureActivityReference
N-(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl)pyridin-2-amineStructureAnticancer (IC50 ~ 92.4 µM)
Indole Derivative AStructureAntimicrobial
Indole Derivative BStructureAntiviral

Case Study 1: Anticancer Properties

A study published in ACS Omega evaluated the anticancer effects of various indole derivatives, including this compound. The results indicated that these compounds could effectively inhibit the proliferation of breast cancer cells (MDA-MB-231), showcasing their potential as novel anticancer agents .

Case Study 2: Synthesis and Characterization

Research highlighted the synthesis of N-(4-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl)pyridin-2-amines through microwave-assisted reactions, which improved yields significantly compared to traditional methods. This advancement in synthetic methodology underscores the compound's relevance in organic chemistry research .

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Studies have shown that indole derivatives can induce cell apoptosis, inhibit tubulin polymerization, and interfere with DNA synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine can be contextualized by comparing it to analogs with variations in substituents, molecular weight, and physicochemical properties. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
This compound (Target) 2-Methoxyphenyl, 2-methylindole C₂₂H₂₁N₃O 343.43 Polar methoxy group enhances solubility; indole core may enable π-π interactions .
N-[(4-Chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine 4-Chlorophenyl, 2-methylindole C₂₁H₁₈ClN₃ 356.84 Chlorine increases lipophilicity; may improve membrane permeability .
N-[(3-Bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine 3-Bromophenyl, 2-methylindole C₂₁H₁₈BrN₃ 392.29 Bromine adds steric bulk and electron-withdrawing effects; higher molecular weight .
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine Nitro, fluoro, methoxy, methylindole C₂₃H₁₈FN₅O₃ 455.42 Nitro group enhances electron deficiency; fluorination improves metabolic stability .
N-[2-(2-Methyl-1H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine dihydrochloride Ethylamine linker, dihydrochloride salt C₁₇H₂₁Cl₂N₃ 338.27 Salt form increases aqueous solubility; ethyl linker adds conformational flexibility .

Key Observations

Substituent Effects: Electron-Donating Groups (e.g., Methoxy): The target compound’s 2-methoxy group likely improves solubility via hydrogen bonding, contrasting with halogenated analogs (e.g., 4-chloro, 3-bromo) that prioritize lipophilicity for membrane penetration . Nitro Groups: Present in ’s derivative, nitro groups are electron-withdrawing, which may stabilize charge-transfer interactions but could also confer mutagenic risks .

Structural Flexibility :

  • Compounds with ethylamine linkers (e.g., ) exhibit greater conformational flexibility, which might improve binding to target proteins but reduce metabolic stability .

Salt Forms :

  • Dihydrochloride salts (e.g., ) demonstrate higher aqueous solubility compared to free-base forms, a critical factor for bioavailability in drug development .

Biological Activity

N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine, a compound with the molecular formula C22H21N3OC_{22}H_{21}N_3O and a molecular weight of 343.42 g/mol, has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, structure-activity relationships (SAR), and relevant research findings.

The compound is characterized by the following properties:

  • CAS Number : 618405-42-8
  • Molecular Structure : The compound features a pyridine ring connected to an indole moiety through a methylene bridge, along with a methoxyphenyl substituent.
PropertyValue
Molecular FormulaC22H21N3OC_{22}H_{21}N_3O
Molecular Weight343.42 g/mol
CAS Number618405-42-8

Antitumor Activity

Recent studies have indicated that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives of indole and pyridine have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxicity of related compounds, it was found that certain derivatives had IC50 values in the low micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The presence of the methoxy group was critical for enhancing cytotoxicity.

Anticonvulsant Activity

The anticonvulsant potential of related compounds has also been explored. For example, some derivatives demonstrated significant activity in seizure models, indicating that modifications to the indole structure can enhance efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound suggests that:

  • Methoxy Group : The presence of the methoxy group on the phenyl ring increases lipophilicity and improves binding affinity to biological targets.
  • Indole Moiety : The indole structure is crucial for biological activity; modifications can lead to enhanced or diminished effects depending on the substituents.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity (IC50 < 10 µM)
AnticonvulsantEffective in seizure models
SAR InsightsMethoxy enhances activity

In Vivo Studies

In vivo studies have demonstrated that this compound exhibits promising results in animal models, particularly in reducing tumor size and frequency of seizures. These findings support its potential as a therapeutic agent.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with various receptors. The results indicate that it may act as a modulator for specific targets involved in cancer progression and seizure activity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-[(2-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine, and what reaction conditions critically influence yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:

  • Indole Formation : Cyclization of substituted anilines with α,β-unsaturated carbonyl compounds.
  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 2-methoxyphenyl and pyridine groups.
    Key conditions include:
  • Catalysts: Pd/C or copper-based catalysts under inert atmospheres.
  • Solvents: Polar aprotic solvents (e.g., DMF, toluene) at 60–100°C.
  • Purification: Column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and aromatic ring connectivity.
  • Mass Spectrometry (HRMS) : Validates molecular weight (C22_{22}H21_{21}N3_{3}O, MW 343.43).
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., π-stacking in indole-pyridine systems) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in DMSO, DMF, and ethanol; sparingly soluble in aqueous buffers (pH 7.4).
  • Stability : Stable at –20°C for >6 months; degrades at >100°C or under prolonged UV exposure. Use inert atmospheres for long-term storage .

Advanced Research Questions

Q. How does the methoxy group position (ortho vs. para/meta) on the phenyl ring influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • 2-Methoxy (ortho) : Enhances steric hindrance, reducing binding to tubulin but improving selectivity for kinase targets (e.g., CDK2 inhibition).
  • 4-Methoxy (para) : Increases π-π stacking with aromatic residues in enzyme active sites, boosting cytotoxicity (IC50_{50} ~5 µM in MCF-7 cells) .
  • Experimental Design : Compare IC50_{50} values across analogs using kinase inhibition assays and molecular docking .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., NCI-60 panel) and incubation times.
  • Control for Metabolites : LC-MS/MS to verify compound integrity during assays.
  • Cross-Study Validation : Replicate conflicting results (e.g., apoptosis vs. necrosis induction) using flow cytometry and caspase-3 activation assays .

Q. How can computational modeling predict binding interactions with targets like kinases or GPCRs?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase).
  • MD Simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS).
  • Pharmacophore Mapping : Identify critical H-bond donors (pyridine N) and hydrophobic moieties (2-methylindole) .

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